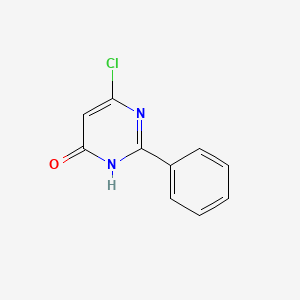

6-Chloro-2-phenylpyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHAFDUNVNZVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chalcone Synthesis via Claisen-Schmidt Condensation

The foundational step involves synthesizing a chlorinated chalcone precursor through the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde. This reaction, catalyzed by potassium hydroxide in ethanol, forms 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. The α,β-unsaturated ketone structure of the chalcone is critical for subsequent cyclization.

Reaction Conditions :

-

Reactants : 4-Chloroacetophenone (1.2 g, 0.01 mol) and benzaldehyde (1.06 g, 0.01 mol).

-

Catalyst : 40% aqueous KOH (10 mL).

-

Solvent : Ethanol (10 mL).

-

Time/Temperature : Stirred at room temperature for 3 hours.

The resulting chalcone is isolated via recrystallization from ethanol, yielding a pale yellow solid (yield: 85–90%).

Cyclocondensation with Urea

The chalcone undergoes cyclocondensation with urea in basic ethanol to form the pyrimidinone ring. This step introduces the 6-chloro substituent regioselectively.

Mechanistic Insight :

Urea nucleophilically attacks the chalcone’s β-carbon, followed by cyclization and dehydration to form the pyrimidine core. The chloro group from 4-chloroacetophenone occupies the 6-position due to the electronic directing effects of the carbonyl groups.

Optimized Conditions :

-

Reactants : Chalcone (2.08 g, 0.01 mol) and urea (0.6 g, 0.01 mol).

-

Base : 40% aqueous KOH (10 mL).

-

Solvent : Ethanol (10 mL).

-

Time/Temperature : Reflux for 3 hours (conventional) or microwave irradiation (7 minutes).

Yield : 80–85% for conventional heating; comparable yields under microwave conditions with reduced time.

Characterization Data :

-

IR (KBr) : 1711 cm⁻¹ (C=O stretch), 1651 cm⁻¹ (C=C aromatic).

-

¹H NMR (DMSO-d₆) : δ 7.45–7.85 (m, 10H, aromatic), 6.28 (s, 1H, pyrimidine H-5).

Chlorination of Pre-Formed Pyrimidinone Derivatives

Synthesis of 2-Phenylpyrimidin-4(3H)-one

A precursor, 2-phenylpyrimidin-4(3H)-one, is synthesized via cyclocondensation of benzaldehyde and acetophenone-derived chalcone with urea, as described in Section 1. This intermediate lacks the 6-chloro group.

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) selectively chlorinates the 6-position of the pyrimidinone ring under reflux conditions. This method is adapted from protocols used to synthesize 4-chloro-6-methylpyrimidines.

Procedure :

-

Reactants : 2-Phenylpyrimidin-4(3H)-one (1.56 g, 0.01 mol) and POCl₃ (1.53 g, 0.01 mol).

-

Solvent : Toluene (15 mL).

-

Time/Temperature : Reflux at 110°C for 5 hours.

Workup :

The reaction mixture is quenched with ice-cold water, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is recrystallized from ethanol.

Characterization Data :

-

IR (KBr) : Absence of C=O stretch at 1700 cm⁻¹, confirming 4-keto to 4-chloro conversion.

-

¹H NMR (CDCl₃) : δ 7.35–7.80 (m, 5H, aromatic), 6.15 (s, 1H, pyrimidine H-5).

Nucleophilic Substitution of Thioether Groups

Synthesis of 2-Phenyl-6-(methylthio)pyrimidin-4(3H)-one

This route begins with the alkylation of 2-mercapto-6-phenylpyrimidin-4(3H)-one using methyl iodide in dimethylformamide (DMF), yielding the thioether intermediate.

Procedure :

-

Reactants : 2-Mercapto-6-phenylpyrimidin-4(3H)-one (0.46 g, 2.1 mmol) and methyl iodide (0.3 g, 2.1 mmol).

-

Base : Sodium methoxide (0.048 g, 2.1 mmol).

-

Solvent : DMF (10 mL).

-

Time/Temperature : Room temperature, 1 hour.

Chloride Displacement of Methylthio Group

The methylthio group at position 6 is displaced by chloride using hydrochloric acid in the presence of a radical initiator (e.g., AIBN).

Conditions :

-

Reactants : 2-Phenyl-6-(methylthio)pyrimidin-4(3H)-one (0.5 g, 2.0 mmol).

-

Reagent : HCl (concentrated, 10 mL).

-

Catalyst : AIBN (0.01 g).

-

Time/Temperature : Reflux at 80°C for 8 hours.

Characterization Data :

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Method | Yield (%) | Time Required | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 80–85 | 3–7 hours | Direct incorporation of Cl |

| POCl₃ Chlorination | 88–92 | 5 hours | High regioselectivity |

| Thioether Substitution | 70–75 | 8 hours | Utilizes stable intermediates |

Spectral Validation

All methods produce identical ¹H NMR profiles for the target compound, confirming structural integrity. The absence of residual thioether or hydroxyl groups in the IR spectra validates complete functional group transformation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-2-phenylpyrimidin-4(3H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden, oder reduziert werden, um Amine zu bilden.

Kopplungsreaktionen: Sie kann an Kopplungsreaktionen mit Aryl- oder Alkylhalogeniden teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumhydrid, Kaliumcarbonat oder Triethylamin in Lösungsmitteln wie DMF oder DMSO.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Pyrimidine, Pyrimidin-N-Oxide und Pyrimidinamine, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-2-phenylpyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Chlor- und Phenylgruppen spielen eine entscheidende Rolle bei der Bindung an das aktive Zentrum des Ziels, was zu einer Hemmung oder Modulation seiner Aktivität führt. Die Verbindung kann verschiedene biochemische Pfade beeinflussen, abhängig vom Ziel und dem Kontext ihrer Verwendung.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can affect various biochemical pathways, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-methyl-6-phenylpyrimidine

6-Chloro-4-hydroxypyrimidine

- Structure : Chloro at position 6, hydroxyl at position 3.

- Key Difference : The hydroxyl group increases solubility in polar solvents but reduces stability under acidic conditions.

- Applications : Primarily a laboratory reagent for synthesizing nucleoside analogs .

Core Ring Modifications

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

- Structure: Pyrazolopyrimidinone fused ring system with chloro at position 6.

- Applications : Investigated in anticancer drug development .

Functional Group Variations

2-Amino-6-chloropyrimidin-4(3H)-one

5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

- Structure : Trifluoromethyl group at position 6 instead of phenyl.

- Key Difference : The electron-withdrawing CF₃ group increases metabolic stability and electronegativity.

- Applications : Used in fluorinated drug candidates targeting inflammatory diseases .

Comparative Data Table

Biologische Aktivität

6-Chloro-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H8ClN3O

- Molecular Weight : 219.65 g/mol

- CAS Number : 317747

The presence of the chloro group at the 6-position and a phenyl substituent at the 2-position contributes significantly to its biological activity.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine scaffold, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrimidines showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial effects .

Antimalarial Activity

A series of studies have evaluated the antimalarial potential of pyrimidine derivatives. For instance, compounds similar to this compound have been tested against Plasmodium falciparum strains. The results showed that certain derivatives exhibited IC50 values less than 0.05 µM, which is comparable to standard antimalarial drugs like chloroquine . The mechanism of action involves heme binding studies, suggesting that these compounds inhibit the formation of β-hematin, a critical process for parasite survival .

Case Studies

- Antimalarial Efficacy : In vivo studies using a P. berghei mouse model demonstrated that selected pyrimidine derivatives significantly suppressed parasitemia levels. For example, one compound showed over 96% suppression at a dose of 100 mg/kg .

- Antimicrobial Screening : A screening assay for antimicrobial activity revealed that several pyrimidine derivatives had significant activity against various bacterial strains, with some compounds exhibiting synergistic effects when combined with traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for bacterial growth and survival, such as DNA gyrase.

- Binding Affinity : The ability to bind heme effectively suggests a mechanism where these compounds disrupt essential metabolic pathways in parasites .

Summary Table of Biological Activities

| Activity Type | Model/Assay | Result/Outcome |

|---|---|---|

| Antimicrobial | MIC against bacteria | MIC range: 100 - 400 µg/mL |

| Antimalarial | P. falciparum strains | IC50 < 0.05 µM |

| In Vivo Efficacy | P. berghei mouse model | >96% suppression at 100 mg/kg |

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-phenylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrolysis of 4,6-dichloro-2-phenylpyrimidine under alkaline conditions (e.g., refluxing with 3 N NaOH) followed by acidification (HCl) yields the target compound . Key parameters include:

- Temperature : Higher temperatures (e.g., 100°C) accelerate reaction rates but may promote side reactions.

- pH control : Acidic conditions stabilize the product during isolation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and purity. The chloro and carbonyl groups induce distinct deshielding effects on adjacent protons .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C-Cl (550–800 cm) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

Single-crystal X-ray diffraction paired with SHELXL (for refinement) and SHELXS (for structure solution) is standard. SHELX programs are robust for small-molecule refinement, handling twinned data and high-resolution structures .

Advanced Research Questions

Q. How can researchers optimize the reactivity of the chloro substituent for derivatization?

The chloro group is susceptible to nucleophilic substitution. To enhance reactivity:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Employ catalysts like Pd(0) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Monitor reaction progress via TLC or HPLC to minimize over-substitution .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-hydroxy-2-phenylpyrimidine derivatives) .

- Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental data.

- Crystallographic confirmation : Resolve ambiguities in tautomeric forms (e.g., keto-enol) via X-ray diffraction .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Screen against targets like kinases or receptors using AutoDock Vina. The pyrimidinone scaffold shows affinity for ATP-binding pockets in kinases .

- QSAR modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed activity. The chloro group enhances electrophilicity, potentially improving target binding .

Q. What are the challenges in studying hydrolysis kinetics of the pyrimidinone ring?

- pH dependency : Hydrolysis rates vary significantly under acidic vs. alkaline conditions. Use buffer systems to maintain stability .

- Degradation products : Monitor via LC-MS to identify intermediates (e.g., ring-opened amides).

- Temperature control : Isothermal calorimetry (ITC) quantifies enthalpy changes during degradation.

Q. How do structural modifications influence pharmacokinetic properties?

- Lipophilicity : Introducing trifluoromethyl groups (as seen in analogs) improves membrane permeability but may reduce solubility .

- Metabolic stability : Replace the chloro group with bioisosteres (e.g., fluorine) to slow hepatic clearance.

- Solubility : Co-crystallization with cyclodextrins enhances aqueous solubility for in vivo studies .

Q. What experimental designs are critical for assessing in vitro cytotoxicity?

- Dose-response assays : Use MTT or resazurin assays across multiple concentrations (e.g., 1–100 µM).

- Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity.

- Mechanistic studies : Combine with flow cytometry to assess apoptosis vs. necrosis .

Q. How can researchers address discrepancies in crystallographic data refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.